

Use in the development of materials science polymers

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxybenzoic acid

CAS No.: 855198-27-5

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Application Note: Engineering Stimuli-Responsive Polymeric Nanocarriers for Precision Drug Delivery

Abstract

The transition from passive drug carriers to "smart," stimuli-responsive polymeric systems represents a paradigm shift in materials science and oncology. This application note details the development of pH-responsive block copolymer micelles designed for intracellular drug delivery. We provide a validated workflow covering the Reversible Addition-Fragmentation Chain Transfer (RAFT) synthesis of amphiphilic block copolymers, their formulation into nanoparticles via nanoprecipitation, and rigorous physicochemical characterization. Special emphasis is placed on the endosomal escape mechanism, a critical barrier in biologic and small-molecule delivery.

Material Design Logic: The pH-Responsive Switch

To achieve intracellular release, the polymer must respond to the biological pH gradient: physiological blood pH (7.4)

early endosome (6.0–6.5)

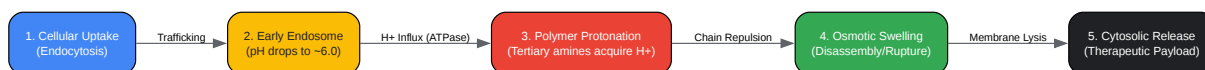
late endosome/lysosome (4.5–5.5).

Selected Material: PEG-b-PDPAEMA[1]

- Block A (Hydrophilic): Poly(ethylene glycol) (PEG). Provides "stealth" properties, reducing opsonization and extending circulation time.
- Block B (Hydrophobic/Responsive): Poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA).[1]
 - Mechanism:[2][3] The tertiary amine groups have a pKa of ~6.3. At pH 7.4, the block is deprotonated (hydrophobic), driving self-assembly into micelles. At pH < 6.3 (endosomal environment), the amines protonate, causing the core to swell or disassemble due to electrostatic repulsion, triggering drug release.

Mechanism of Action: Endosomal Escape

The following diagram illustrates the "Proton Sponge" effect and disassembly pathway utilized by PDPAEMA-based carriers.



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Figure 1: Intracellular trafficking and activation pathway of pH-responsive polymeric micelles.

Synthesis Protocol: RAFT Polymerization

RAFT (Reversible Addition-Fragmentation Chain Transfer) is chosen over ATRP or free radical polymerization because it tolerates a wide range of functional groups and yields polymers with low Polydispersity Index (PDI < 1.2), which is crucial for regulatory approval.

Objective: Synthesize PEG-b-PDPAEMA using a PEG-macroCTA.

Reagents

- Monomer: 2-(Diisopropylamino)ethyl methacrylate (DPAEMA) (Remove inhibitor via basic alumina column).

- Macro-CTA: PEG-CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid terminated PEG, Mw ~5kDa).
- Initiator: AIBN (Azobisisobutyronitrile).
- Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure

- Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100 for the hydrophobic block.
 - Ratio: [Monomer] : [Macro-CTA] : [Initiator] = 100 : 1 : 0.2.
- Dissolution: In a Schlenk tube, dissolve 0.5 g of PEG-macroCTA and calculated DPAEMA in 4 mL of 1,4-Dioxane.
- Degassing (Critical Step): Oxygen inhibits radical propagation. Perform three freeze-pump-thaw cycles.
 - Freeze in liquid nitrogen.
 - Pump under vacuum (10 min).
 - Thaw in warm water.
 - Backfill with Nitrogen.
- Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12–24 hours.
- Quenching: Plunge tube into liquid nitrogen and expose to air to terminate the reaction.
- Purification: Precipitate the polymer dropwise into cold hexanes (excess). Centrifuge (4000 rpm, 10 min) and dry under vacuum.
- Validation: Analyze via ¹H-NMR (CDCl₃) to confirm the disappearance of vinyl proton signals (5.5–6.0 ppm) and GPC for molecular weight distribution.

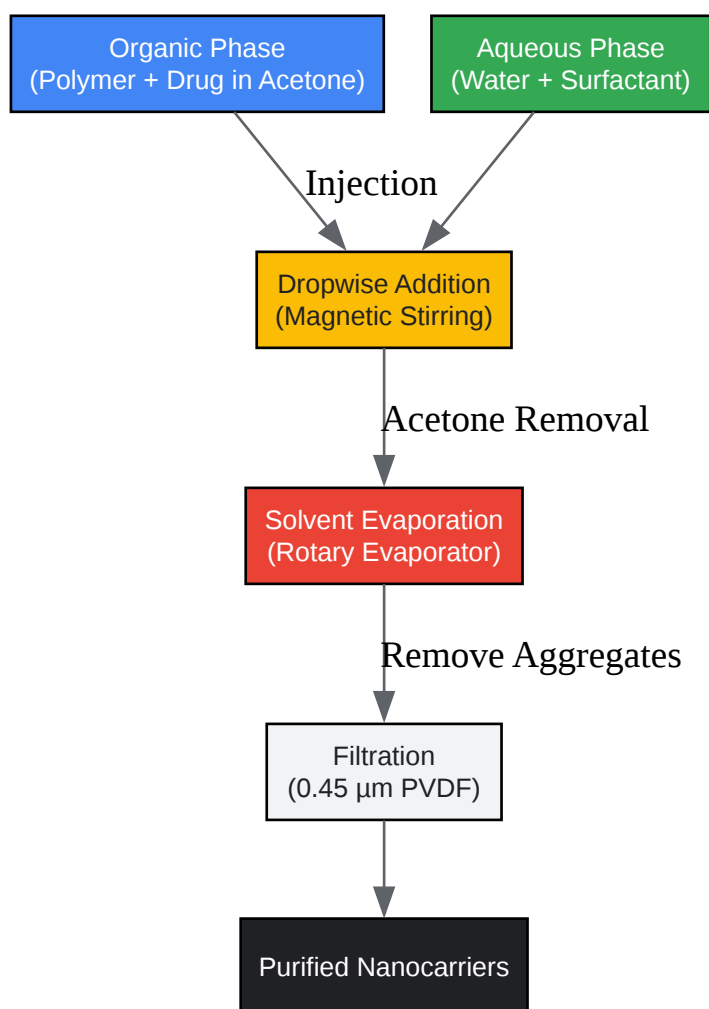
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Technical Insight: The use of a PEG-macroCTA creates a "Grafting Through" approach, ensuring that every resulting hydrophobic chain is covalently attached to a hydrophilic PEG tail, preventing the formation of insoluble homopolymers.

Formulation Protocol: Nanoprecipitation

Nanoprecipitation (Solvent Displacement) is the preferred method for forming drug-loaded micelles due to its reproducibility and scalability.

Workflow Diagram



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Figure 2: Nanoprecipitation workflow for self-assembly of polymeric micelles.

Procedure

- Organic Phase: Dissolve 20 mg of PEG-b-PDPAEMA and 2 mg of hydrophobic drug (e.g., Paclitaxel) in 2 mL Acetone.
- Aqueous Phase: Prepare 10 mL of ultrapure water (pH 7.4). Note: Surfactants like Poloxamer 188 can be added (0.1% w/v) if additional stability is required, though PEG usually suffices.
- Injection: Under moderate magnetic stirring (500 rpm), add the organic phase dropwise into the aqueous phase using a syringe pump (rate: 10 mL/hr). The solution will turn opalescent (Tyndall effect).
- Solvent Removal: Stir open to air for 4 hours or use a rotary evaporator (30°C, reduced pressure) to remove acetone.
- Purification: Filter through a 0.45 µm syringe filter to remove unencapsulated drug crystals.

Characterization & Validation

Trustworthy data requires orthogonal analytical techniques. Do not rely on a single method for size determination.

Comparative Characterization Metrics

Technique	Parameter Measured	Critical Standard	Why it Matters
DLS (Dynamic Light Scattering)	Hydrodynamic Diameter ()	< 200 nm (PDI < 0. [4]2)	Determines circulation fate; >200 nm risks splenic filtration.
Zeta Potential	Surface Charge	-10 to +10 mV (PEGylated)	Near-neutral charge reduces protein adsorption (opsonization).
TEM (Transmission Electron Microscopy)	Core Morphology	Spherical, non-aggregated	Validates that DLS readings are real particles, not loose aggregates.
HPLC	Encapsulation Efficiency (EE)	> 80%	Determines the economic viability of the formulation.

Protocol: In Vitro Drug Release (Dialysis Method)

To simulate the biological response, release must be tested at pH 7.4 (circulation) and pH 5.5 (endosome).

- Preparation: Place 1 mL of nanoparticle suspension into a Dialysis Bag (MWCO 3.5 kDa).
- Sink Conditions: Immerse bag in 50 mL PBS (pH 7.4 or 5.5) containing 0.5% Tween 80 (to ensure drug solubility).
- Incubation: Shake at 37°C, 100 rpm.
- Sampling: At defined intervals (0.5, 1, 2, 4, 8, 24 h), withdraw 1 mL of external medium and replace with fresh buffer.
- Analysis: Quantify drug via UV-Vis or HPLC.

- Expectation: At pH 7.4, < 20% release in 24h (stable). At pH 5.5, > 80% release in 4h (responsive).

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